molecular formula C6H5FN2O3 B13937832 3-Fluoro-5-methoxy-2-nitropyridine

3-Fluoro-5-methoxy-2-nitropyridine

Cat. No.: B13937832
M. Wt: 172.11 g/mol
InChI Key: MPHCLUIEAUXCBW-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-2-nitropyridine is a fluorinated pyridine derivative This compound is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fifth position, and a nitro group at the second position on the pyridine ring

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 3-Fluoro-5-methoxy-2-aminopyridine.

    Oxidation: 3-Fluoro-5-hydroxy-2-nitropyridine.

Scientific Research Applications

3-Fluoro-5-methoxy-2-nitropyridine is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. The nitro group can participate in redox reactions, while the methoxy group can enhance solubility and membrane permeability .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-methoxy-2-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise electronic and steric characteristics .

Properties

IUPAC Name

3-fluoro-5-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHCLUIEAUXCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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